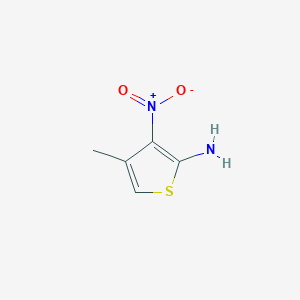
4-Methyl-3-nitrothiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-nitrothiophen-2-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered ring compounds that exhibit a wide range of biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 4-Methyl-3-nitrothiophen-2-amine involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of potassium carbonate (K₂CO₃) in refluxing ethanol . This method generates two carbon-carbon bonds in a single operation and proceeds through a sequence of reactions, including the generation of 2-mercaptoacetaldehyde, nucleophilic carbonyl addition, annelation, and elimination steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-nitrothiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻), alkoxides (RO⁻), and thiolates (RS⁻).
Major Products Formed
Reduction: Reduction of the nitro group yields 4-Methyl-3-aminothiophen-2-amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-3-nitrothiophen-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-nitrothiophen-2-amine involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and participate in various biochemical interactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-benzoylthiophene: Known for its use as an allosteric modulator of the A1 adenosine receptor.
Tinoridine: A non-steroidal anti-inflammatory drug with a 2-aminothiophene structure.
Ranelic Acid: Used as a medication for osteoporosis.
Uniqueness
4-Methyl-3-nitrothiophen-2-amine is unique due to the presence of both nitro and amine functional groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H6N2O2S |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
4-methyl-3-nitrothiophen-2-amine |
InChI |
InChI=1S/C5H6N2O2S/c1-3-2-10-5(6)4(3)7(8)9/h2H,6H2,1H3 |
Clé InChI |
ONSRETHCXZVXRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


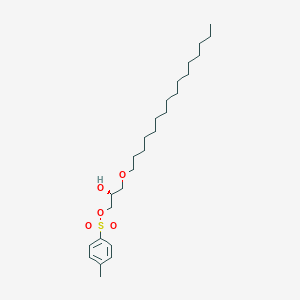
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)

![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
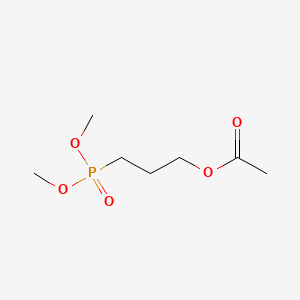
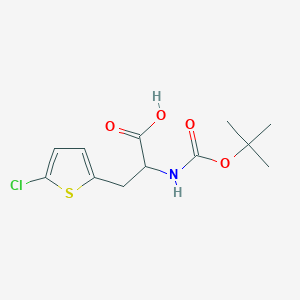
![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
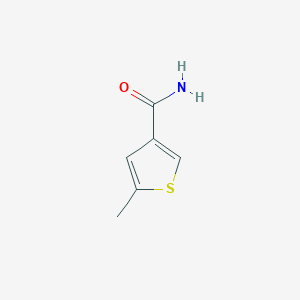
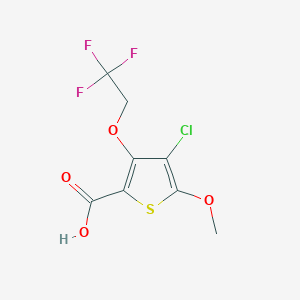
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B15089821.png)
![Oxirane,2-[8-(trimethoxysilyl)octyl]-](/img/structure/B15089828.png)
![1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride](/img/structure/B15089834.png)
![2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid](/img/structure/B15089840.png)
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)
